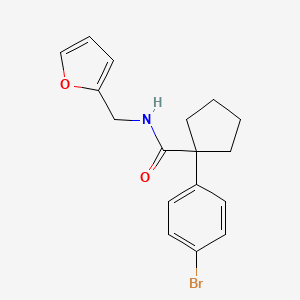
1-(4-溴苯基)-N-(2-呋喃基甲基)环戊烷甲酰胺
描述
Synthesis Analysis
The synthesis of related compounds involves complex organic synthesis techniques, including stereoselective synthesis for obtaining specific isomers. For instance, Wallace et al. (2009) detailed a scalable synthesis approach for methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an intermediate useful for synthesizing S1P1 receptor agonists, demonstrating the importance of precision in the synthesis of compounds with a bromophenyl group and a cyclopentane structure (Wallace, Gordon, Hayes, Konopacki, Fix-Stenzel, Zhang, Grongsaard, Cusack, Schaffter, Henry, Stoffel, 2009).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and DFT calculations to determine the configuration and conformation of compounds. For example, Mague et al. (2014) examined the crystal structure of a similar compound, highlighting the typical conformations and intermolecular interactions, such as weak C—H⋯Br interactions that stabilize the molecular packing (Mague, Mohamed, Akkurt, Hassan, Albayati, 2014).
Chemical Reactions and Properties
Compounds like 1-(4-bromophenyl)-N-(2-furylmethyl)cyclopentanecarboxamide can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the presence of a bromophenyl group can facilitate nucleophilic substitution reactions or act as a precursor for further functionalization.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of compounds under different conditions. The synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide by Saeed et al. (2010), which involves spectroscopic techniques and crystal structure determination, illustrates the importance of these analyses in comprehending the properties of bromophenyl-containing compounds (Saeed, Rashid, Bhatti, Jones, 2010).
科学研究应用
合成化学和材料科学应用
杂芳族化合物的合成:涉及杂芳族性的研究包括合成和反应含有硝基呋喃环的 α-乙炔基酮,展示了制备在材料科学和制药学中具有潜在用途的化合物的的方法 (Sasaki & Yoshioka, 1971).
抗真菌剂的开发:从与“1-(4-溴苯基)-N-(2-呋喃基甲基)环戊烷甲酰胺”结构相关的化合物开始,对新型三唑基巯基乙酰硫代氨基甲酰肼和三唑基巯基甲基-1,3,4-噻二唑的研究,证明了其显著的抗真菌活性,突出了它们在开发新型抗真菌药物中的潜力 (Terzioğlu Klip 等,2010).
用于 DNA 切割的光核酸酶:包括与所讨论化学结构相关的那些在内的溴代苯乙酮基化合物被研究了它们在光诱导下切割 DNA 的能力。这些发现可能导致分子生物学技术和治疗应用的进步 (Wender & Jeon, 1999).
氢键模式:对 1-芳基环烷甲酰胺(包括与“1-(4-溴苯基)-N-(2-呋喃基甲基)环戊烷甲酰胺”类似的衍生物)中氢键的研究,提供了对这些化合物的结构偏好的见解,这可以为具有特定性质的新材料的设计提供信息 (Lemmerer & Michael, 2008).
潜在的生物活性
抗菌和抗真菌特性:对均烯丙胺(包括所讨论化合物的类似物)的构效关系研究,证明了对皮肤癣菌具有显着的抗真菌活性。这些发现表明在治疗真菌感染中的潜在应用 (Suvire 等,2006).
光学和电子特性:对与“1-(4-溴苯基)-N-(2-呋喃基甲基)环戊烷甲酰胺”在结构上相关的查耳酮衍生物的研究,探讨了它们的光学、电子和电荷传输性质。这些化合物显示出在半导体器件中和作为非线性光学应用的材料的潜在用途 (Shkir 等,2019).
属性
IUPAC Name |
1-(4-bromophenyl)-N-(furan-2-ylmethyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c18-14-7-5-13(6-8-14)17(9-1-2-10-17)16(20)19-12-15-4-3-11-21-15/h3-8,11H,1-2,9-10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEPCXXQUHYGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4578123.png)

![{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B4578142.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4578157.png)
![N-(4-tert-butylphenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4578165.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4578173.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4578177.png)
![2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578188.png)
![1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine](/img/structure/B4578189.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4578197.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4578208.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4578215.png)
![methyl 2-{[({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4578219.png)
![N-Benzyl-N-{2-[4-(3-chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B4578220.png)